molecular formula C7H14ClF2NO B13908613 [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride

[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride

Cat. No.: B13908613
M. Wt: 201.64 g/mol
InChI Key: LGPMATXEQZIHLW-FYZOBXCZSA-N
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Description

[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl ring substituted with dimethylamino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via a halogenation reaction using reagents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of cyclopropyl and difluoro groups on biological systems. It can also be used to investigate the interactions of these groups with biological macromolecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of [(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity for its targets. The cyclopropyl ring can provide rigidity to the molecule, influencing its overall conformation and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride is unique due to the presence of both cyclopropyl and difluoro groups, which are not commonly found together in other compounds. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

[(1R)-1-[(dimethylamino)methyl]-2,2-difluorocyclopropyl]methanol;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c1-10(2)4-6(5-11)3-7(6,8)9;/h11H,3-5H2,1-2H3;1H/t6-;/m1./s1

InChI Key

LGPMATXEQZIHLW-FYZOBXCZSA-N

Isomeric SMILES

CN(C)C[C@]1(CC1(F)F)CO.Cl

Canonical SMILES

CN(C)CC1(CC1(F)F)CO.Cl

Origin of Product

United States

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